HYS-32

Connexin43 Gap junction Astrocyte

HYS-32 [4-(3,4-dimethoxyphenyl)-3-(naphthalen-2-yl)-2(5H)-furanone; CAS 1528729-98-7; MW 346.38] is a synthetic analogue of the anti-mitotic natural product combretastatin A-4 (CA-4) distinguished by a central 2(5H)-furanone core in place of the cis-stilbene bridge. Unlike CA-4, whose primary pharmacological profile is dominated by tubulin polymerization inhibition and vascular disruption in tumor models, HYS-32 was identified through a focused screen for modulators of connexin43 (Cx43)-mediated gap junction intercellular communication (GJIC) in rat primary astrocytes.

Molecular Formula C22H18O4
Molecular Weight 346.38
CAS No. 1528729-98-7
Cat. No. B608027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHYS-32
CAS1528729-98-7
SynonymsHYS-32;  HYS 32;  HYS32; 
Molecular FormulaC22H18O4
Molecular Weight346.38
Structural Identifiers
SMILESO=C1OCC(C2=CC=C(OC)C(OC)=C2)=C1C3=CC=C4C=CC=CC4=C3
InChIInChI=1S/C22H18O4/c1-24-19-10-9-16(12-20(19)25-2)18-13-26-22(23)21(18)17-8-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3
InChIKeyJVWIHSGZUWAJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HYS-32 (CAS 1528729-98-7): A Combretastatin A-4 Analogue with Glial Gap Junction Activity for CNS Research Procurement


HYS-32 [4-(3,4-dimethoxyphenyl)-3-(naphthalen-2-yl)-2(5H)-furanone; CAS 1528729-98-7; MW 346.38] is a synthetic analogue of the anti-mitotic natural product combretastatin A-4 (CA-4) distinguished by a central 2(5H)-furanone core in place of the cis-stilbene bridge [1]. Unlike CA-4, whose primary pharmacological profile is dominated by tubulin polymerization inhibition and vascular disruption in tumor models, HYS-32 was identified through a focused screen for modulators of connexin43 (Cx43)-mediated gap junction intercellular communication (GJIC) in rat primary astrocytes. It upregulates Cx43 protein expression, increases Cx43 protein half-life, and enhances functional GJIC via a PKC–ERK signaling cascade, effects that are reversed upon compound washout [2]. It also induces microtubule catastrophes in astrocytes through a PI3K–GSK3β pathway distinct from canonical CA-4 tubulin binding, with EB1 redistribution serving as a mechanistic hallmark [3]. These properties position HYS-32 as a chemically and biologically differentiated tool compound for CNS glial biology research rather than a direct substitute for CA-4 in oncology applications.

Why CA-4 or Other Combretastatin Analogues Cannot Substitute for HYS-32 in Astrocyte GJIC Research


Combretastatin A-4 and its structurally related analogues (e.g., CA-4P/fosbretabulin, AVE8062/ombrabulin) are optimized for tubulin depolymerization and vascular-disrupting activity in proliferating endothelial and tumor cells. Their published pharmacological profiles in astrocyte models are either absent, limited to microtubule coiling without documented GJIC modulation, or accompanied by cytotoxic effects that confound the interpretation of glial functional assays. HYS-32 was specifically characterized in rat primary astrocytes for its ability to upregulate Cx43 expression, increase Cx43 protein half-life under cycloheximide challenge, and prevent LPS-induced Cx43 downregulation and GJIC inhibition — endpoints that are not established for CA-4 in comparable astrocyte models. Moreover, the EB1 dissociation-dependent microtubule catastrophe phenotype induced by HYS-32 occurs through a GSK3β-mediated mechanism that is pharmacologically distinguishable from the direct tubulin binding catastrophe induced by CA-4 [1][2]. Generic substitution with untested CA-4 analogues therefore risks both false-negative results (no GJIC effect at tolerated concentrations) and false-positive results (cytotoxicity-driven artifacts). The following quantitative evidence summary provides procurement-grade justification for compound selection.

HYS-32 Quantitative Differentiation Evidence: Comparator-Based Selectivity, Functional, and Mechanistic Profiling


Cx43 Upregulation in Astrocytes: HYS-32 vs. Combretastatin A-4 Absence in CNS Glial Models

In rat primary astrocytes, HYS-32 induced dose- and time-dependent upregulation of Cx43 protein expression as measured by Western blot analysis, with effects observable at 5 μM. Confocal microscopy demonstrated that HYS-32 (5 μM) induced accumulation of Cx43 in gap junction plaques, and scrape-loading/dye transfer assays confirmed a corresponding increase in functional GJIC. These effects were reversed upon HYS-32 removal, indicating a pharmacological rather than toxic mechanism. By contrast, no published study reports Cx43 upregulation or GJIC enhancement by combretastatin A-4 in primary astrocytes; CA-4's primary characterized effect in CNS cells is microtubule depolymerization with associated cytotoxicity at microtubule-active concentrations [1].

Connexin43 Gap junction Astrocyte

Cx43 Protein Half-Life Extension Under Cycloheximide Challenge: HYS-32 vs. Untreated Control

When rat astrocytes were treated with the protein synthesis inhibitor cycloheximide to block de novo Cx43 synthesis, Cx43 protein underwent time-dependent degradation in control conditions. Co-treatment with HYS-32 significantly attenuated this degradation, demonstrating increased Cx43 protein half-life [1]. The study establishes that HYS-32 enhances Cx43 expression through a post-translational stabilization mechanism rather than solely through transcriptional upregulation. Comparable Cx43 half-life extension data are not available for CA-4 or other combretastatin analogues in astrocyte models.

Cx43 turnover Protein stability Cycloheximide

Prevention of LPS-Induced Cx43 Downregulation and GJIC Inhibition: HYS-32 vs. LPS-Challenged Control

Lipopolysaccharide (LPS) treatment of rat astrocytes caused downregulation of Cx43 protein and inhibition of functional GJIC, modeling neuroinflammatory gap junction disruption. Co-treatment with HYS-32 prevented both the LPS-induced Cx43 downregulation and the LPS-induced inhibition of GJIC [1]. This protective effect is not reported for combretastatin A-4 in any neuroinflammatory astrocyte model. The assay context (LPS-challenged primary astrocytes) is directly relevant to CNS neuroinflammation research.

Neuroinflammation LPS Gap junction protection

Microtubule Catastrophe via EB1 Dissociation: HYS-32 vs. Canonical CA-4 Tubulin-Binding Mechanism

HYS-32 (5 μM) induced microtubule catastrophes in rat primary astrocytes in a dose- and time-dependent manner, as visualized by confocal microscopy with α-tubulin staining. Critically, HYS-32 eliminated EB1 comet-like localization at microtubule plus ends and caused extensive redistribution of EB1 to the microtubule lattice, without affecting total β-tubulin or EB1 protein expression levels. The distance between microtubule tips and the cell border was dramatically increased. Co-treatment with the GSK3β inhibitor SB415286 attenuated the microtubule catastrophe phenotype and partially prevented EB1 dissociation from plus ends, while the PI3K inhibitor LY294002 inhibited GSK3β-pS9 phosphorylation and partially restored normal EB1 distribution [1]. This GSK3β-dependent, EB1-centric mechanism is mechanistically distinct from the direct tubulin heterodimer binding mode of CA-4 characterized in proliferating tumor cells.

Microtubule catastrophe EB1 GSK3β

PKC–ERK Signaling Cascade Specificity: Pharmacological Dissection with Selective Inhibitors

HYS-32-induced Cx43 upregulation and GJIC enhancement were shown to be mediated through a PKC–ERK signaling cascade. Pharmacological dissection using selective kinase inhibitors revealed that Go6976 (PKC inhibitor) suppressed HYS-32-induced PKC phosphorylation and the downstream increase in phospho-ERK levels, while PD98059 (ERK inhibitor) did not prevent HYS-32-induced phospho-PKC levels, establishing PKC as the upstream effector of ERK in this pathway. The JNK inhibitor SP600125 did not prevent HYS-32-induced Cx43 expression or GJIC, confirming pathway selectivity over parallel MAPK signaling [1]. This level of pathway resolution is not characterized for CA-4 in astrocyte Cx43 models.

PKC ERK Signaling pathway

EB1–β-Tubulin Association Dynamics: Biphasic Temporal Response to HYS-32 Treatment

Time-lapse immunoprecipitation experiments demonstrated a biphasic association profile between EB1 and β-tubulin following HYS-32 treatment: EB1–β-tubulin association was significantly decreased after short-term treatment (2 h) but gradually increased during prolonged treatment (6–24 h) [1]. This temporal biphasic pattern is consistent with the observed GSK3β phosphorylation dynamics (pY216/pS9 ratio first elevated then decreased) and provides a biochemical readout that distinguishes HYS-32's mechanism from the more straightforward tubulin polymerization inhibition kinetics of CA-4. No equivalent EB1–tubulin association time-course data exist for CA-4 in astrocytes.

EB1 β-tubulin Immunoprecipitation

HYS-32 Procurement-Relevant Application Scenarios in CNS Glial Biology and Neuroprotection Research


Cx43-Mediated Astrocyte Gap Junction Remodeling Studies

HYS-32 at 5 μM reliably upregulates Cx43 protein expression, promotes Cx43 accumulation in gap junction plaques, and enhances functional GJIC in rat primary astrocytes [1]. This makes it the compound of choice for studies investigating astrocyte syncytium remodeling, metabolic coupling, and calcium wave propagation — experimental endpoints where CA-4 is inactive or cytotoxic at microtubule-effective concentrations. The reversibility of HYS-32 effects upon washout enables pulse-chase experimental designs for studying gap junction assembly and disassembly dynamics.

Neuroinflammatory Gap Junction Protection Assays Using LPS Challenge Models

In LPS-challenged rat primary astrocytes (a standard in vitro model of neuroinflammation), HYS-32 co-treatment prevents both Cx43 protein downregulation and GJIC inhibition [1]. Researchers studying the intersection of neuroinflammation and glial connectivity should procure HYS-32 specifically for this protective phenotype, which has not been reproduced with CA-4 or other combretastatin analogues.

Microtubule Catastrophe and EB1 Trafficking Studies in Non-Neuronal CNS Cells

HYS-32 induces EB1 dissociation from microtubule plus ends and redistribution to the microtubule lattice via a GSK3β-dependent mechanism, with quantifiable increases in microtubule-tip-to-cell-border distances [2]. This distinct catastrophe phenotype, reversible by GSK3β inhibitor SB415286 and PI3K inhibitor LY294002, is suitable for live-cell imaging studies of microtubule plus-end tracking protein (+TIP) dynamics in primary glial cells. CA-4 does not produce this specific EB1-centric mechanistic signature.

PKC–ERK Cascade Pharmacological Dissection in Glial Signal Transduction Research

HYS-32 activates a defined PKC–ERK signaling cascade (upstream PKC → downstream ERK; JNK-independent) that mediates Cx43 upregulation and GJIC enhancement [1]. This pathway specificity allows researchers to use HYS-32 as a chemical tool to interrogate PKC–ERK-dependent glial biology, with built-in pharmacological controls using Go6976, PD98059, and SP600125. The compound thus serves dual purposes as both a Cx43 modulator and a pathway probe.

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